(Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as IBET, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Chemical Properties and Synthesis
- Reduction with Lithium Aluminum Hydride : The reduction of similar acrylonitrile compounds with lithium aluminum hydride, as demonstrated by (Frolov et al., 2005), results in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This method could be relevant for manipulating (Z)-3-(2-ethoxyphenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile for specific applications.
Optoelectronic Applications
- Nonlinear Optical Properties : Acrylonitrile derivatives, similar to the compound , have been studied for their nonlinear optical properties. For instance, (Anandan et al., 2018) explored thiophene dyes for optoelectronic devices, indicating potential applications in protecting human eyes and optical sensors.
Structural Studies
- Crystal Structure Analysis : The work by (Shinkre et al., 2008) on the crystal structures of similar acrylonitrile isomers provides insights into their molecular arrangement, which can be crucial for understanding the properties and applications of this compound.
Photophysical Properties
- Fluorescence and Emission Studies : Research by (Jia & Wen, 2020) on similar acrylonitrile derivatives shows distinct solvatochromic behavior and aggregation-induced emission properties, suggesting possible applications in fluorescence-based technologies.
Molecular Engineering
- Synthesis for Specific Functionalities : The work of (Tatsuta et al., 1994) in synthesizing Z-isomer acrylonitriles for use in cephem antibiotics demonstrates the potential for engineering the molecule for pharmaceutical applications.
Piezochromic Behaviors
- Response to Pressure : The study by (Ouyang et al., 2016) highlights the piezochromic behavior of a diphenylacrylonitrile derivative under hydrostatic pressure, which could be relevant to similar compounds in stress-sensitive applications.
properties
IUPAC Name |
(Z)-3-(2-ethoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c1-4-27-23-8-6-5-7-20(23)14-21(15-25)24-26-22(16-28-24)19-11-9-18(10-12-19)13-17(2)3/h5-12,14,16-17H,4,13H2,1-3H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNOUKKAWSZJGU-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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